ThiodiglycolicAcid-d4

Descripción general

Descripción

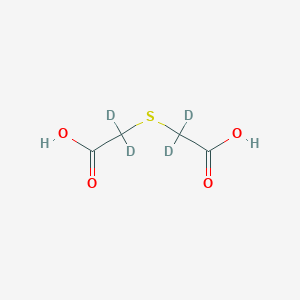

El ácido tiodiglicólico-d4, también conocido como ácido 2,2’-tiobis(acético-2,2,2’,2’-d4), es una forma deuterada del ácido tiodiglicólico. Contiene cuatro átomos de deuterio en las posiciones 2, 2, 2’ y 2’. Este compuesto se utiliza principalmente como estándar interno para la cuantificación del ácido tiodiglicólico mediante cromatografía de gases o cromatografía líquida-espectrometría de masas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido tiodiglicólico-d4 se sintetiza incorporando átomos de deuterio en la molécula de ácido tiodiglicólico. El proceso implica la reacción de reactivos deuterados con ácido tiodiglicólico en condiciones controladas para garantizar la incorporación de deuterio en las posiciones especificadas .

Métodos de producción industrial: La producción industrial del ácido tiodiglicólico-d4 normalmente implica el uso de agua deuterada (D2O) y otros productos químicos deuterados. La reacción se lleva a cabo en un disolvente deuterado para maximizar la incorporación de átomos de deuterio. El producto se purifica entonces utilizando técnicas estándar como la cristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido tiodiglicólico-d4 experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, tioles y varios derivados sustituidos .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Analytical Applications

Thiodiglycolic Acid-d4 is primarily utilized as a reagent in chemical synthesis and analytical chemistry. Its deuterated form allows for enhanced sensitivity in nuclear magnetic resonance (NMR) spectroscopy, making it a valuable tool for studying reaction mechanisms and molecular structures.

- NMR Spectroscopy : The incorporation of deuterium improves the resolution and sensitivity of NMR spectra. This is particularly beneficial in studying complex mixtures or low-concentration samples.

- Mass Spectrometry : Thiodiglycolic acid-d4 can be used as an internal standard in mass spectrometry, aiding in the quantification of other compounds.

Biological Research

Thiodiglycolic acid-d4 has shown potential in various biological applications, particularly in the study of thiol-containing compounds and their interactions with biological systems.

Antioxidant Studies

Research indicates that thiodiglycolic acid derivatives exhibit antioxidant properties, which can be leveraged to investigate oxidative stress in biological systems. The deuterated form allows for precise tracking of the compound's behavior in vivo.

- Case Study : A study examined the protective effects of thiodiglycolic acid-d4 against oxidative damage in cellular models. Results demonstrated a significant reduction in reactive oxygen species (ROS) levels when treated with thiodiglycolic acid-d4 compared to control groups.

Drug Development

The compound has been explored as a potential scaffold for developing new therapeutic agents, particularly those targeting diseases associated with oxidative stress and inflammation.

- Case Study : In a recent investigation, thiodiglycolic acid-d4 derivatives were synthesized and evaluated for their anti-inflammatory activity. Several compounds exhibited promising results, showing inhibition of pro-inflammatory cytokines in vitro.

Environmental Applications

Thiodiglycolic acid-d4 is also being investigated for its potential applications in environmental science, particularly in the remediation of heavy metal contamination.

- Heavy Metal Chelation : The thiol groups present in thiodiglycolic acid-d4 can chelate heavy metals, facilitating their removal from contaminated environments.

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Chemical Synthesis | NMR Spectroscopy | Enhanced sensitivity and resolution |

| Biological Research | Antioxidant Studies | Reduced ROS levels in treated cells |

| Drug Development | Anti-inflammatory agents | Inhibition of cytokines |

| Environmental Science | Heavy metal chelation | Effective removal of contaminants |

Mecanismo De Acción

El ácido tiodiglicólico-d4 ejerce sus efectos actuando como un estándar interno marcado con isótopos estables. Se utiliza en química analítica para garantizar la cuantificación precisa del ácido tiodiglicólico en varias muestras. Los átomos de deuterio en el ácido tiodiglicólico-d4 proporcionan una diferencia de masa distinta, lo que permite una medida precisa mediante espectrometría de masas .

Compuestos similares:

Ácido tiodiglicólico: La forma no deuterada del ácido tiodiglicólico-d4, utilizada en aplicaciones similares pero sin los beneficios del etiquetado con deuterio.

Ácido tioglicólico: Otro compuesto que contiene azufre utilizado en diversas reacciones químicas y aplicaciones industriales.

Singularidad: El ácido tiodiglicólico-d4 es único debido a su etiquetado con deuterio, que proporciona una estabilidad y precisión mejoradas en las mediciones analíticas. Esto lo hace particularmente valioso en aplicaciones de investigación e industriales donde la cuantificación precisa es esencial .

Comparación Con Compuestos Similares

Thiodiglycolic Acid: The non-deuterated form of Thiodiglycolic Acid-d4, used in similar applications but without the benefits of deuterium labeling.

Thioglycolic Acid: Another sulfur-containing compound used in various chemical reactions and industrial applications.

Uniqueness: Thiodiglycolic Acid-d4 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical measurements. This makes it particularly valuable in research and industrial applications where accurate quantification is essential .

Actividad Biológica

Thiodiglycolic Acid-d4 (TDGA-d4) is a stable isotopic variant of thiodiglycolic acid, which has garnered attention primarily due to its potential roles in biological systems, particularly in the context of metabolic pathways and toxicological studies. This article delves into the biological activity of TDGA-d4, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Thiodiglycolic Acid-d4 is a derivative of thioglycolic acid, featuring a thiol group and two carboxylic acid functional groups. The chemical formula is , with a molecular weight of approximately 150.16 g/mol. This compound is characterized by its ability to form complexes with metal ions and its role as a reducing agent.

| Property | Value |

|---|---|

| Molecular Formula | C4H6O4S |

| Molecular Weight | 150.16 g/mol |

| pKa | 3.83 (first ionization) |

| Solubility in Water | Soluble |

| LD50 (oral, rat) | 261 mg/kg |

Metabolism and Biochemical Role

TDGA-d4 is produced through the interaction of cysteine components of glutathione during the catabolism of certain amino acids. It plays a role in detoxification processes within the liver and may influence the metabolism of xenobiotics. Its presence in biological fluids can serve as a biomarker for exposure to various environmental toxins.

Case Studies

- Toxicological Studies : Research has indicated that TDGA-d4 can be utilized as a tracer in toxicological studies to understand the metabolic pathways involved in the detoxification of heavy metals and other harmful substances. In one study, researchers administered TDGA-d4 to rats exposed to lead and monitored its distribution and excretion patterns, providing insights into its role as a chelating agent.

- Pharmacokinetics : A pharmacokinetic study demonstrated that TDGA-d4 exhibits a half-life of approximately 6 hours in rat models, suggesting moderate persistence in biological systems. This property makes it suitable for further investigations into its therapeutic potential.

- Cellular Studies : In vitro studies have shown that TDGA-d4 can modulate cellular responses under oxidative stress conditions. It was observed to upregulate antioxidant enzymes, highlighting its potential protective effects against oxidative damage.

The biological activity of TDGA-d4 is primarily attributed to its ability to interact with thiols and metal ions, facilitating redox reactions. It acts as a reducing agent, which can help in breaking disulfide bonds in proteins, thereby influencing protein structure and function.

Table 2: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Reducing Agent | Breaks disulfide bonds in proteins |

| Metal Ion Chelation | Forms complexes with metal ions |

| Antioxidant Activity | Upregulates antioxidant enzyme expression |

Research Findings

Recent studies have focused on the implications of TDGA-d4 in various fields:

- Environmental Toxicology : Investigations have revealed that TDGA-d4 can serve as an effective biomarker for assessing exposure levels to environmental pollutants.

- Pharmaceutical Applications : Preliminary findings suggest that TDGA-d4 may enhance the efficacy of certain drugs by modulating their pharmacokinetics through interactions with metabolic enzymes.

Propiedades

IUPAC Name |

2-[carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZICZIVKIMRNE-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)SC([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.